2,3-Dibromophenol
Overview
Description
2,3-Dibromophenol is a natural product found in Laurencia dendroidea with data available.
Scientific Research Applications
Isolation from Marine Life
2,6-Dibromophenol, similar in structure to 2,3-Dibromophenol, has been isolated from marine hemichordate Balanoglossus biminiensis. It contributes to the "iodoform-like" odor of these animals and is present in significant amounts (Ashworth & Cormier, 1967).
Antibacterial Properties
A derivative, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, shows potent in-vitro antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, suggesting potential for drug development (Shridhar et al., 2009).
Role in Water Purification
Research on 2,6-dibromophenol and similar compounds in water purification using reduced graphene oxide (rGO) revealed significant oxidative coupling reactions. This study highlights the potential environmental impact of bromophenols in water treatment processes (Xie et al., 2019).
Formation under Environmental Conditions
The formation of hydroxylated polybrominated diphenyl ethers from bromophenols like 2,4-dibromophenol in natural water environments under sunlight irradiation has been investigated. This research is vital for understanding the environmental fate of these compounds (Liu et al., 2011).
Environmental Presence and Toxicology
Studies on related compounds like 2,4,6-tribromophenol emphasize their ubiquity in the environment due to multiple sources and highlight the need for more research on their toxicokinetics and dynamics (Koch & Sures, 2018).
Methylation in Microbial Systems
Microbial methylation of halogenated phenols, including 2,6-dibromophenol, has been studied, demonstrating the significance of these reactions as an alternative to biodegradation (Neilson et al., 1988).
properties
IUPAC Name |
2,3-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKEOXYWBWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334116 | |
Record name | 2,3-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromophenol | |
CAS RN |
28514-45-6, 57383-80-9 | |
Record name | Phenol, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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